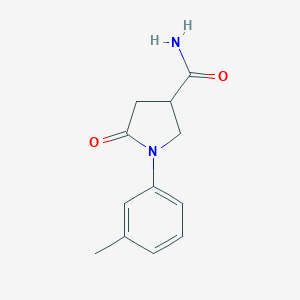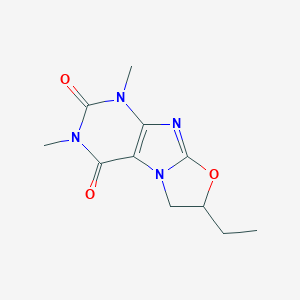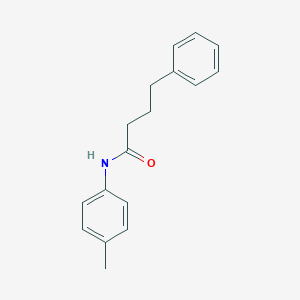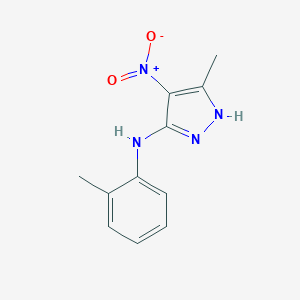
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrrolidine carboxamides and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting various cellular pathways. For instance, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Several studies have reported the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potent anti-cancer agent, which induces apoptosis and cell cycle arrest in cancer cells. Furthermore, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as a potent anti-cancer agent, which could be useful in the development of novel cancer therapies. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess neuroprotective and anti-inflammatory effects, which could be beneficial in the treatment of various neurological and inflammatory disorders. However, one of the limitations of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which could limit its use in certain experiments.
将来の方向性
Several future directions could be explored in the research of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide. For instance, further studies could be conducted to elucidate the mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide and its potential targets. Additionally, the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a neuroprotective and anti-inflammatory agent could be further explored in various animal models of neurological and inflammatory disorders. Furthermore, the development of novel formulations of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide with improved solubility and bioavailability could enhance its potential applications in various fields of research.
合成法
The synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through various methods, including the reaction of 3-methylbenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base or the reaction of 3-methylbenzoyl isothiocyanate with pyrrolidine-3-carboxamide. These methods have been reported to yield high purity and yield of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Several studies have reported the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potent anti-cancer agent, which inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
特性
製品名 |
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-2-4-10(5-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) |
InChIキー |
JPIRRIFUSGHANH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
正規SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)


![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
